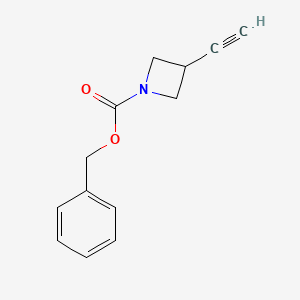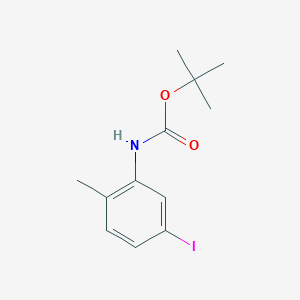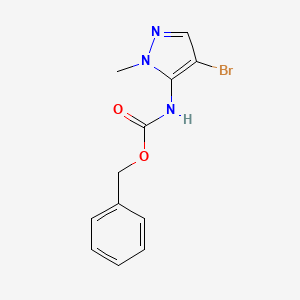![molecular formula C10H16N2O2 B8147690 1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)
1-[Boc(methyl)amino]cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Boc(methyl)amino]cyclopropanecarbonitrile is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclopropane ring, which is further connected to a nitrile group
Métodos De Preparación
The synthesis of 1-[Boc(methyl)amino]cyclopropanecarbonitrile typically involves the protection of the amino group using the Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to form the Boc-protected amine . The cyclopropane ring can be introduced through various cyclopropanation reactions, such as the reaction of alkenes with diazo compounds or ylides .
Análisis De Reacciones Químicas
1-[Boc(methyl)amino]cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, lithium aluminum hydride for reduction, and various acids for Boc deprotection. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[Boc(methyl)amino]cyclopropanecarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[Boc(methyl)amino]cyclopropanecarbonitrile involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
1-[Boc(methyl)amino]cyclopropanecarbonitrile can be compared with other Boc-protected amino compounds, such as 1-(Boc-amino)cyclopropanecarboxylic acid . While both compounds contain a Boc-protected amino group, the presence of the nitrile group in this compound provides additional reactivity and potential applications. Similar compounds include:
- 1-(Boc-amino)cyclopropanecarboxylic acid
- Boc-protected amino acids
- Boc-protected amines
These compounds share the common feature of Boc protection but differ in their specific functional groups and reactivity .
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12(4)10(7-11)5-6-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBKIVVBHCBURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile](/img/structure/B8147647.png)

![tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate](/img/structure/B8147662.png)







![benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B8147728.png)


